Comprehensive Technical Guide: Physical Properties, Solubility, and Synthetic Utility of Methyl 3-cyclopropylprop-2-ynoate
Comprehensive Technical Guide: Physical Properties, Solubility, and Synthetic Utility of Methyl 3-cyclopropylprop-2-ynoate
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery and advanced organic synthesis, the strategic incorporation of unique structural motifs is paramount for optimizing pharmacokinetic (PK) profiles and directing regioselective reactions. Methyl 3-cyclopropylprop-2-ynoate (CAS: 80866-48-4) is a highly versatile building block that perfectly exemplifies this strategy. By combining the rigid, electron-rich geometry of an alkyne, the H-bond acceptor capability of a methyl ester, and the unique steric and metabolic properties of a cyclopropyl ring, this compound serves as a critical intermediate in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic solubility profile, and step-by-step experimental workflows for its application in medicinal chemistry.
Physicochemical Profile & Structural Causality
Understanding the physical properties of methyl 3-cyclopropylprop-2-ynoate requires analyzing the interplay between its three functional domains. The compound exists as a clear liquid at room temperature, driven by the low molecular weight and lack of intermolecular hydrogen bond donors.
Quantitative Data Summary
| Property | Value | Causality / Structural Driver |
| IUPAC Name | Methyl 3-cyclopropylprop-2-ynoate | N/A |
| CAS Number | 80866-48-4 | N/A |
| Molecular Formula | C7H8O2 | Contributes to low molecular weight. |
| Molecular Weight | 124.14 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Physical State | Liquid (at 25°C) | Lack of H-bond donors prevents high-energy crystal lattice formation [1]. |
| Monoisotopic Mass | 124.05243 Da | Critical for precise LC-MS identification [2]. |
| XlogP (Predicted) | 1.7 | Balanced lipophilicity driven by the cyclopropyl ring [2]. |
| Storage Condition | Room Temperature | Stable under ambient conditions; ester is not highly prone to spontaneous hydrolysis without extreme pH [1]. |
Structural Impact on Drug Design
The introduction of a cyclopropyl group is a classic bioisosteric strategy. As demonstrated in the development of tricyclic dihydrofuran derivatives for Melatonin Receptor (MT1/MT2) ligands, replacing bulky, highly lipophilic aromatic rings (like phenyl) with a cyclopropyl group significantly lowers overall lipophilicity while maintaining receptor binding affinity [3]. Furthermore, the cyclopropyl ring limits polypeptide conformation, slows down enzymatic hydrolysis, and enhances blood-brain barrier (BBB) penetration—yielding an oral bioavailability of nearly 20% in rat models for downstream derivatives [3][4].
Caption: Structural features of methyl 3-cyclopropylprop-2-ynoate and their physicochemical impacts.
Solubility Dynamics
The solubility of methyl 3-cyclopropylprop-2-ynoate is dictated by its dipole moment and lipophilic surface area.
| Solvent System | Solubility Profile | Thermodynamic Mechanism |
| Water / Aqueous Buffers | Very Poor (< 1 mg/mL) | The hydrophobic bulk of the cyclopropyl and alkyne groups thermodynamically outcompetes the hydration energy of the ester dipole. |
| DMSO / DMF | Excellent (> 50 mg/mL) | High dielectric constant and aprotic nature perfectly solvate the polarized ester while accommodating the lipophilic tail. |
| Dichloromethane (DCM) | Excellent (Miscible) | Ideal match for the dispersion forces of the cyclopropyl ring; standard solvent for synthetic extractions. |
| Methanol / Ethanol | Good | Protic solvents act as H-bond donors to the ester carbonyl oxygen, facilitating dissolution. |
Experimental Protocols
As an application scientist, I emphasize that protocols must be robust and self-validating. Below are two critical workflows for utilizing this compound.
Protocol A: Self-Validating Kinetic Solubility Assessment
Before utilizing this compound in biological assays, its kinetic solubility in aqueous media must be precisely determined. This protocol uses a self-validating thermodynamic loop to account for potential compound degradation.
Methodology:
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Stock Preparation: Accurately weigh 1.24 mg of methyl 3-cyclopropylprop-2-ynoate and dissolve in 100 μL of 100% DMSO to create a 100 mM stock.
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Aqueous Spiking: Aliquot 10 μL of the stock into 990 μL of PBS (pH 7.4) to achieve a target concentration of 1 mM (1% DMSO final concentration).
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Incubation: Shake the mixture at 300 rpm at 37°C for 24 hours. Causality: This duration ensures the system reaches thermodynamic equilibrium rather than a transient supersaturated state.
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Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any undissolved compound.
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Quantification (The Self-Validating Step): Analyze the supernatant via HPLC-UV (λ = 210 nm). Compare the Area Under the Curve (AUC) against a calibration curve prepared directly in 100% Acetonitrile.
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Validation Logic: If the calculated concentration in the supernatant plus the mass of the pellet does not equal the initial input, chemical degradation (e.g., ester hydrolysis) has occurred during incubation, invalidating standard solubility assumptions.
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Caption: Self-validating kinetic solubility assessment workflow using HPLC-UV.
Protocol B: Regioselective Pyrazole Synthesis via Cycloaddition
Methyl 3-cyclopropylprop-2-ynoate is an exceptional Michael acceptor. The electron-withdrawing ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making it highly reactive toward binucleophiles like hydrazines to form substituted pyrazoles.
Methodology:
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Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve 1.0 eq of methyl 3-cyclopropylprop-2-ynoate in anhydrous ethanol (0.2 M concentration).
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Nucleophile Addition: Add 1.1 eq of a substituted hydrazine dropwise at 0°C. Causality: The cyclopropyl group provides steric bulk, directing the initial nucleophilic attack of the more nucleophilic nitrogen to the β -carbon (adjacent to the cyclopropyl group), ensuring high regioselectivity.
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Cyclization: Heat the reaction to reflux (78°C) for 4-6 hours. The initial Michael addition intermediate will spontaneously undergo intramolecular cyclization by attacking the ester carbonyl, expelling methanol.
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Workup: Concentrate the mixture under reduced pressure. Partition between Ethyl Acetate and water. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes:EtOAc).
References
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PubChemLite . "Methyl 3-cyclopropylprop-2-ynoate (C7H8O2)". uni.lu. Available at: [Link]
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Journal of Medicinal Chemistry - ACS Publications . "Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands". acs.org. Available at:[Link]
